![molecular formula C20H24N4O3 B5541332 N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)
N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves intricate reactions between diverse chemical entities. For example, a compound synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution was characterized through spectroscopic methods, illustrating a common pathway for crafting such complex molecules (Aydın & Erdoğan Dağci, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated via crystallography. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined by X-ray crystallography, revealing insights into its molecular configuration and intermolecular interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various rearrangements and the formation of new derivatives. For example, the rearrangements of specific pyranones into 1-aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives were studied, highlighting the compound's reactive nature and potential for generating diverse chemical structures (Strah, Svete, & Stanovnik, 1996).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on similar compounds has provided insights into the pharmacokinetics and metabolism of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide and its analogs. For instance, studies have investigated the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in cancer patients, revealing the major biotransformation reactions involve N-oxidation of the tertiary amine side chain and acridone formation, which appear to be detoxication reactions (Schofield et al., 1999). This insight could be relevant for understanding the metabolic pathways of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide.
Therapeutic Applications
Although direct studies on N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide were not found, research on pharmacologically similar compounds offers a glimpse into potential therapeutic applications. For example, the use of specific antagonists to target arginine vasopressin (AVP) receptors suggests a method for addressing conditions like hyponatremia (Saito et al., 1997). These findings may indicate potential areas where N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide could be applied, especially if it interacts with similar pathways or receptors.
Diagnostic and Research Tools
Compounds with complex mechanisms, such as N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide, might also find applications in research or diagnostic contexts. For instance, positron emission tomography (PET) studies with specific radiolabeled compounds can provide insights into drug distribution and receptor interactions in vivo, as shown with N-[11C]Methylpiperidin-4-yl propionate in assessing acetylcholinesterase activity (Koeppe et al., 1999). Similar approaches could be used to explore the biological interactions and effects of N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide in various tissues.
Propiedades
IUPAC Name |
N-[(3R,4R)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(2)17-6-4-3-5-15(17)20(27)24-12-9-16(18(25)13-24)22-19(26)14-7-10-21-11-8-14/h3-8,10-11,16,18,25H,9,12-13H2,1-2H3,(H,22,26)/t16-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCREQHKBLNKR-SJLPKXTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCC(C(C2)O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CC[C@H]([C@@H](C2)O)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.